Diphenyl carbonate fundamental properties for researchers
Diphenyl carbonate fundamental properties for researchers
An In-depth Technical Guide to the Fundamental Properties of Diphenyl Carbonate for Researchers
Introduction
Diphenyl carbonate (DPC) is an acyclic carbonate ester with the chemical formula (C₆H₅O)₂CO.[1] It presents as a colorless, crystalline solid and is a crucial compound in both industrial and research settings.[1][2][3] Primarily, DPC serves as a key monomer, in conjunction with bisphenol A, for the production of polycarbonate polymers, which are valued for their high impact resistance and optical clarity.[2][3][4] It is also a product of polycarbonate decomposition.[1][2] Beyond its role in polymer chemistry, diphenyl carbonate is utilized as a solvent, plasticizer, and a green, highly reactive carbonyl source in various organic syntheses, replacing hazardous reagents like phosgene.[3][5][6] This guide provides an in-depth overview of the fundamental properties, synthesis, applications, and safety protocols for diphenyl carbonate, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of diphenyl carbonate are summarized in the tables below, providing a comprehensive reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | Diphenyl carbonate | [7][8] |
| CAS Number | 102-09-0 | [2][7] |
| Molecular Formula | C₁₃H₁₀O₃ | [2][7][8] |
| Molecular Weight | 214.22 g/mol | [2][5] |
| Appearance | White crystalline solid/flakes | [3][9][10][11] |
| Melting Point | 78 - 82 °C | [1][3][9][12][13][14][15] |
| Boiling Point | 301 - 306 °C | [1][3][5][9][12][13][14][15] |
| Density | 1.1215 g/cm³ at 87 °C[1] 1.272 g/cm³ at 14 °C[9] 1.3 g/cm³[13][14] | [1][9][13][14] |
| Vapor Pressure | 0.014 Pa at 20 °C[9] 0.002 hPa at 25°C[15] | [9][15] |
| Flash Point | 168 °C (closed cup) | [9][15][16] |
| Autoignition Temp. | ~620 °C | [9][15] |
Table 2: Solubility and Partition Coefficients
| Property | Value | Source(s) |
| Water Solubility | Insoluble; ~13 mg/L at 20 °C | [1][3][8][9] |
| Solubility in Organic Solvents | Soluble in hot alcohol, ethanol, diethyl ether, benzene, carbon tetrachloride, acetic acid, and aromatic hydrocarbons like toluene and xylene. | [1][5][8][10][17] |
| Log Kow (Octanol/Water Partition Coefficient) | 3.21 - 3.28 | [9][15][18] |
Table 3: Thermochemical Data
| Property | Value | Source(s) |
| Standard Enthalpy of Formation (ΔfH°gas) | -311 ± 8.8 kJ/mol | [19] |
| Standard Enthalpy of Formation (ΔfH°solid) | -401.4 ± 1.9 kJ/mol | [20] |
| Enthalpy of Combustion (ΔcH°solid) | -6143.6 ± 1.9 kJ/mol | [20] |
| Enthalpy of Vaporization (ΔvapH°) | 80.9 ± 0.6 kJ/mol | [20] |
| Enthalpy of Sublimation (ΔsubH°) | 90 ± 8.4 kJ/mol | [20] |
Synthesis and Production
The production of diphenyl carbonate can be achieved through several routes, broadly categorized into phosgene and non-phosgene methods. The choice of synthesis pathway often depends on balancing factors like reagent toxicity, reaction efficiency, and environmental impact.
Phosgene-based Synthesis
The traditional and most significant route for DPC production involves the phosgenation of phenol.[1][9] This process can be conducted under various conditions, but the net reaction involves reacting phenol with highly toxic phosgene gas.
Reaction: 2 PhOH + COCl₂ → (PhO)₂CO + 2 HCl[1]
While this method is well-established, the extreme toxicity of phosgene has driven the development of alternative, greener synthesis routes.[21]
Non-Phosgene Synthesis Routes
To avoid the use of phosgene, several alternative methods have been developed, with transesterification being the most prominent.
-
Oxidative Carbonylation of Phenol: This method uses carbon monoxide and an oxidant.[1] Reaction: 2 PhOH + CO + [O] → (PhO)₂CO + H₂O[1]
-
Transesterification of Dimethyl Carbonate (DMC): This is considered an ideal, environmentally friendly process as the raw materials are non-toxic and non-corrosive.[21] The reaction proceeds in two steps, forming methyl phenyl carbonate (MPC) as an intermediate, which then undergoes disproportionation or further reaction with phenol to yield DPC.[21] Reaction 1: CH₃OCO₂CH₃ + PhOH → PhOCO₂CH₃ + CH₃OH[1] Reaction 2: 2 PhOCO₂CH₃ → (PhO)₂CO + CH₃OCO₂CH₃ (Disproportionation) or PhOCO₂CH₃ + PhOH → (PhO)₂CO + CH₃OH[21] Despite its green credentials, this reaction has unfavorable kinetics and thermodynamics, often requiring high temperatures which can lead to side reactions like the methylation of phenol to anisole.[1]
Caption: Major industrial synthesis routes for diphenyl carbonate.
Key Reactions and Applications
Diphenyl carbonate's reactivity makes it a versatile reagent in organic chemistry and polymer science.
Polycarbonate Synthesis
The primary application of DPC is in the melt polycondensation process to produce polycarbonate resins.[1][2] This involves a transesterification reaction with bisphenol A, where DPC acts as the carbonate source. Phenol is generated as a co-product, which can be recycled.[2] This non-phosgene method is increasingly favored for producing high-performance thermoplastics.[2]
Caption: Transesterification of DPC and Bisphenol A to form polycarbonate.
Other Applications
Beyond polycarbonates, DPC is used as:
-
A Carbonyl Source: It serves as a safe and efficient carbonylating agent for synthesizing other valuable compounds, such as cyclic carbonates from vicinal diols.[6]
-
A Solvent and Plasticizer: In its molten state, it can act as a solvent for materials like nitrocellulose.[3][5]
-
An Intermediate: It is used in the synthesis of agrochemicals and other fine chemicals.[2][3]
Experimental Protocols
General Procedure for Organocatalytic Synthesis of Cyclic Carbonates
A practical and highly efficient method for synthesizing cyclic carbonates using DPC as a phosgene replacement has been developed.[6] The protocol uses the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[6]
Methodology:
-
To a solution of diphenyl carbonate (1.0 equiv, e.g., 0.50 mmol, 0.11 g) and a vicinal diol (1.1 equiv, e.g., 0.55 mmol) in 2-Me-THF (0.8 mL), add TBD (2.0 mol %, e.g., 0.010 mmol, 1.4 mg).[6]
-
Stir the resulting mixture in an oil bath at the specified temperature.[6]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[6]
-
Upon completion, quench the reaction by adding one drop of acetic acid to the mixture.[6]
-
Purify the crude product directly via flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient from 9:1 to 4:1) to yield the desired cyclic carbonate.[6]
Caption: A typical workflow for the synthesis and analysis of DPC.
Safety, Handling, and Toxicity
Researchers must handle diphenyl carbonate with appropriate safety precautions due to its potential hazards.
Table 4: Hazard and Toxicity Data
| Metric | Value | Classification/Notes | Source(s) |
| GHS Hazard Statements | H302, H411 | Harmful if swallowed. Toxic to aquatic life with long lasting effects. | [5][15][18][22][23] |
| Signal Word | Warning | [5][22][23] | |
| Oral LD50 (Rat) | 1500 mg/kg | Acute toxicity, oral (Category 4) | [9][10][15] |
| Dermal LD50 (Rabbit) | >2000 mg/kg | Not classified as a skin irritant, though abrasive damage is possible. | [9][10] |
| Eye Irritation | Not irritating to the eye in rabbit studies. | May cause transient discomfort. | [9][10] |
Handling and Personal Protective Equipment (PPE)
-
General Handling: Avoid all personal contact, including the inhalation of dust.[10] Use in a well-ventilated area with local exhaust ventilation.[2][22] Avoid dust formation and accumulation.[22][23]
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[23]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[10][23] When handling molten material, use heat-resistant gloves.[10]
-
Respiratory Protection: For nuisance exposures or where dust is generated, use a P95 (US) or P1 (EU) particle respirator.[23]
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][10][12] Keep containers tightly closed.[2]
First Aid Measures
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][22][23]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][22][23]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2][22][23]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][22]
Conclusion
Diphenyl carbonate is a compound of significant industrial and academic interest. Its role as a safer alternative to phosgene in polycarbonate production highlights the shift towards greener chemical processes. For researchers, a thorough understanding of its physical properties, reactivity, synthesis protocols, and safety requirements is essential for its effective and safe utilization in the laboratory and beyond. The data and protocols summarized in this guide serve as a foundational resource for professionals engaged in polymer science, organic synthesis, and materials development.
References
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